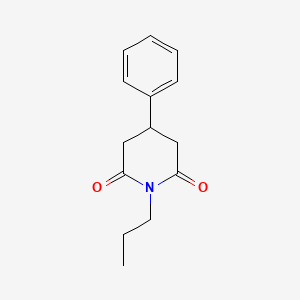

4-Phenyl-1-propylpiperidine-2,6-dione

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

54946-28-0 |

|---|---|

分子式 |

C14H17NO2 |

分子量 |

231.29 g/mol |

IUPAC 名称 |

4-phenyl-1-propylpiperidine-2,6-dione |

InChI |

InChI=1S/C14H17NO2/c1-2-8-15-13(16)9-12(10-14(15)17)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

InChI 键 |

CGVRRGZTKBVCRJ-UHFFFAOYSA-N |

规范 SMILES |

CCCN1C(=O)CC(CC1=O)C2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Route Optimization for 4 Phenyl 1 Propylpiperidine 2,6 Dione

Contemporary Synthetic Approaches for the 4-Phenyl-1-propylpiperidine-2,6-dione Core

The formation of the this compound nucleus is efficiently achieved through a cascade reaction involving Michael addition and subsequent intramolecular cyclization. This approach is favored for its atom economy and the ability to construct the heterocyclic ring in a single pot.

Michael Addition and Intramolecular Nucleophilic Substitution Pathways

The core synthesis of the 4-phenylpiperidine-2,6-dione (B1266656) framework relies on a tandem reaction sequence initiated by a Michael addition. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific synthesis, the carbanion generated from a phenylacetate (B1230308) derivative acts as the Michael donor, attacking an acrylamide (B121943) derivative, the Michael acceptor.

Following the initial carbon-carbon bond formation via the Michael addition, the molecule is primed for an intramolecular nucleophilic substitution. The nitrogen atom of the amide functionality attacks one of the carbonyl groups of the diester intermediate, leading to the formation of the six-membered piperidine-2,6-dione ring. This cyclization step is a crucial part of the cascade that efficiently builds the heterocyclic system.

Design and Utilization of Precursors (e.g., Acetates and Acrylamides) in Piperidine-2,6-dione Synthesis

The selection of appropriate precursors is critical for the successful synthesis of this compound. The two primary building blocks for the core structure are a phenyl-substituted acetate (B1210297) and an N-propyl-substituted acrylamide.

Specifically, an ester of phenylacetic acid, such as methyl phenylacetate, serves as the source of the 4-phenyl substituent and the carbon backbone for the C3, C4, and C5 positions of the piperidine (B6355638) ring. The N-propylacrylamide provides the nitrogen atom (N1), the propyl group attached to it, and the carbons for the C2 and C6 dione (B5365651) functionalities. The reactivity of these precursors is tailored for the Michael addition and subsequent cyclization, making them ideal starting materials for this synthetic strategy.

Catalytic Systems and Reaction Promoters in this compound Formation (e.g., Potassium tert-butoxide)

The success of the Michael addition and intramolecular cyclization cascade is highly dependent on the choice of the base catalyst. Potassium tert-butoxide (KOtBu) has been identified as a particularly effective promoter for this transformation. Its strong basicity is sufficient to deprotonate the α-carbon of the phenylacetate ester, generating the necessary carbanion for the initial Michael addition.

Furthermore, potassium tert-butoxide facilitates the subsequent intramolecular nucleophilic substitution by promoting the cyclization of the intermediate. The reaction conditions, including the choice of solvent and temperature, are optimized to maximize the yield of the desired this compound. Studies have demonstrated that this method can provide a wide range of substituted piperidine-2,6-diones in good yields.

Table 1: Synthesis of Substituted Piperidine-2,6-diones using Potassium tert-butoxide

| Entry | Phenylacetate Derivative | Acrylamide Derivative | Product | Yield (%) |

| 1 | Methyl phenylacetate | N-propylacrylamide | This compound | 78 |

| 2 | Methyl (4-chlorophenyl)acetate | N-propylacrylamide | 4-(4-Chlorophenyl)-1-propylpiperidine-2,6-dione | 75 |

| 3 | Methyl (4-methoxyphenyl)acetate | N-propylacrylamide | 4-(4-Methoxyphenyl)-1-propylpiperidine-2,6-dione | 82 |

| 4 | Methyl phenylacetate | N-butylacrylamide | 1-Butyl-4-phenylpiperidine-2,6-dione | 76 |

Strategies for the Synthesis of this compound Analogues and Derivatives

Building upon the core structure of this compound, various strategies have been developed to introduce diverse functionalities and control stereochemistry, thereby expanding the chemical space of this class of compounds.

N-Alkylation and N-Arylation Strategies within the Piperidine-2,6-dione Framework

While the primary synthesis can directly incorporate the N-propyl group, further diversification can be achieved through post-synthesis modification of the parent 4-phenylpiperidine-2,6-dione (where the N-substituent is hydrogen). Standard N-alkylation and N-arylation methods can be employed to introduce a wide array of substituents at the nitrogen atom.

For instance, N-alkylation can be achieved by treating the deprotonated piperidine-2,6-dione with an appropriate alkyl halide (e.g., propyl iodide). This allows for the synthesis of a library of analogues with varying alkyl chain lengths and functionalities. One study detailed the synthesis of novel 4-phenylpiperidine-2,6-diones bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position. nih.gov This was accomplished by reacting 4-phenylpiperidine-2,6-dione with a suitable ω-haloalkyl-substituted phenylpiperazine. nih.gov

Stereoselective Synthesis Approaches for Chiral Piperidine-2,6-dione Derivatives

The presence of a stereocenter at the C4 position of the piperidine ring in this compound offers the possibility of chiral derivatives. The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure forms of these compounds, which can exhibit distinct biological activities.

Several approaches can be envisioned for the stereoselective synthesis of chiral piperidine-2,6-dione derivatives. One strategy involves the use of chiral auxiliaries attached to either the phenylacetate or acrylamide precursor to induce diastereoselectivity during the Michael addition and cyclization sequence. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Another powerful approach is the use of chiral catalysts. Asymmetric Michael additions catalyzed by chiral organocatalysts or metal complexes could establish the stereocenter at the C4 position with high enantioselectivity. Furthermore, enzymatic resolutions or chiral chromatography of the racemic final product or intermediates can be employed to separate the enantiomers. For instance, chiral High-Performance Liquid Chromatography (HPLC) has been successfully used for the resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives, demonstrating the feasibility of this technique for related structures. nih.gov The development of a catalytic, asymmetric synthesis remains a key goal to provide efficient access to single enantiomers of this compound and its analogues.

Multi-Component Reactions and Cyclization Methods Applicable to Piperidine-2,6-dione Synthesis

The construction of the piperidine-2,6-dione core can be efficiently achieved through various synthetic approaches, including multi-component reactions (MCRs) and classical cyclization strategies. MCRs are particularly attractive as they offer a streamlined process where multiple starting materials react in a single operation to form a complex product, thereby increasing efficiency and reducing waste.

One notable multi-component approach for the synthesis of highly functionalized piperidines involves the one-pot reaction of an aromatic aldehyde, an aniline (B41778), and an alkyl acetoacetate. This pseudo five-component reaction, catalyzed by an ionic liquid such as N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate, proceeds under reflux conditions in ethanol (B145695) to afford the desired piperidine derivatives in good yields. researchgate.net While this method yields a different substitution pattern than the target compound, it highlights the utility of MCRs in constructing the core piperidine ring.

More traditional cyclization methods often involve a two-step process. A common strategy is the reaction of an amine with glutaric anhydride (B1165640). For instance, a substituted aniline can be refluxed with glutaric anhydride in a solvent like toluene. researchgate.net The resulting intermediate amic acid is then cyclized to form the N-substituted piperidine-2,6-dione. This cyclization can be promoted by reagents such as 1,1'-carbonyldiimidazole (B1668759) in a solvent like chloroform (B151607) under reflux. researchgate.net To synthesize the specific target compound, this compound, this method would require starting with 4-phenylglutaric anhydride and propylamine.

Another powerful cyclization strategy involves a Michael addition followed by an intramolecular imidation cascade. This approach has been successfully employed for the synthesis of α-substituted piperidine-2,6-diones from methyl acetates and acrylamides. d-nb.inforesearchgate.net For the synthesis of a 4-phenyl-piperidine-2,6-dione, methyl phenylacetate would serve as the key starting material. The reaction with an appropriate acrylamide in the presence of a strong base like potassium tert-butoxide (KOtBu) facilitates both the initial Michael addition and the subsequent ring closure. d-nb.inforesearchgate.net To obtain the N-propyl substituent of the target compound, N-propylacrylamide would be the required reaction partner.

Table 1: Comparison of Cyclization Methods for Piperidine-2,6-dione Synthesis

| Method | Key Starting Materials | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Anhydride Cyclization | Glutaric anhydride derivative, Primary amine | 1. Toluene, reflux 2. 1,1'-Carbonyldiimidazole, Chloroform, reflux | Well-established, reliable for N-substituted derivatives. | researchgate.net |

| Michael Addition/Imidation Cascade | Methyl acetate derivative, Acrylamide derivative | Potassium tert-butoxide, DMF | Facile, good yields, applicable to α-substituted derivatives. | d-nb.inforesearchgate.net |

Methodological Advancements in Scalable Synthesis of Piperidine-2,6-diones

Recent research has focused on developing more practical and scalable methods for the synthesis of piperidine-2,6-diones, addressing the needs of both academic research and industrial production. Key advancements include the development of robust protocols for large-scale synthesis and the exploration of more sustainable solvent-free reaction conditions.

Development of Robust Protocols for Kilo-Scale Production

A significant breakthrough in the scalable synthesis of piperidine-2,6-diones has been the optimization of the Michael addition/intramolecular imidation cascade reaction. d-nb.info This transition-metal-free method, which utilizes readily available substituted methyl acetates and acrylamides, has been successfully scaled up to the 5-kilogram level without a significant decrease in product yield. d-nb.inforesearchgate.net The operational simplicity and mild reaction conditions contribute to its suitability for large-scale production. d-nb.info The use of potassium tert-butoxide as a promoter in a suitable solvent like DMF has proven to be effective for this transformation. researchgate.net This robust protocol significantly improves efficiency and reduces the number of synthetic steps required for producing these valuable compounds on a large scale.

Exploration of Solvent-Free Reaction Conditions in Piperidine-2,6-dione Synthesis

Table 2: Scalable Synthesis of α-Phenyl-piperidine-2,6-dione

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Scale | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Methyl phenylacetate | Acrylamide | KOtBu | DMF | -20 °C to 25 °C | Lab Scale | 58% | researchgate.net |

| Methyl phenylacetate | Acrylamide | KOtBu | Not Specified (Solvent-Free) | Not Specified | Not Specified | Good | |

| Substituted methyl acetates | Acrylamides | KOtBu | DMF | Mild Conditions | 5 kg | Good to Excellent | d-nb.inforesearchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Phenyl 1 Propylpiperidine 2,6 Dione

Oxidative Transformations of the Piperidine-2,6-dione Nucleus

The piperidine-2,6-dione ring is relatively stable due to the presence of two amide-like carbonyl groups. However, under forcing conditions with strong oxidizing agents, the ring can undergo oxidative cleavage.

Specific experimental studies on the oxidation of 4-Phenyl-1-propylpiperidine-2,6-dione are not extensively documented in publicly available literature. However, based on the known reactivity of cyclic amides and ketones, treatment with potent oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the cleavage of the heterocyclic ring.

The oxidation would likely proceed via attack at the carbon atoms alpha to the carbonyl groups (C-3 and C-5). This can lead to the rupture of the C-C or C-N bonds within the ring, resulting in a variety of open-chain products. A plausible pathway involves the formation of an initial dicarboxylic acid derivative, which may undergo further degradation.

Key potential oxidation products include:

2-Phenyl-N-propylpentanediamide : Formed if the ring opens without immediate loss of the side chains.

Phenylacetic acid and N-propylsuccinimide : Resulting from cleavage of the bond between C-3 and C-4.

Benzoic acid and various smaller carboxylic acids : Formed upon more extensive oxidation and degradation of the initial products.

The ultimate products are heavily dependent on the reaction conditions, such as temperature and the concentration of the oxidizing agent.

The selectivity of the oxidation is highly dependent on the choice of reagent.

Strong, Non-selective Oxidants : Reagents like hot, concentrated potassium permanganate or nitric acid are powerful enough to cleave the stable dione (B5365651) ring. nitrkl.ac.innih.gov These reactions typically lack selectivity and can lead to a complex mixture of degradation products, including various ketones and carboxylic acids, as the initial open-chain products are further oxidized. nih.gov

Milder Oxidants : Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are generally not reactive enough to cleave the stable amide bonds of the piperidine-2,6-dione ring and would not be expected to produce significant transformation of the nucleus under standard conditions.

The table below summarizes the expected outcomes based on reagent choice.

| Oxidizing Reagent | Expected Reactivity with Piperidine-2,6-dione Nucleus | Potential Major Products |

|---|---|---|

| Potassium Permanganate (KMnO₄), Hot/Concentrated | High (Ring Cleavage) | Mixture of carboxylic acids (e.g., Phenylacetic acid, Benzoic acid) and ketones |

| Chromic Acid (H₂CrO₄) | High (Ring Cleavage) | Mixture of carboxylic acids and ketones |

| Pyridinium Chlorochromate (PCC) | Low / No Reaction | No significant reaction with the dione ring |

| Ozone (O₃) followed by workup | Low / No Reaction | No significant reaction with the saturated dione ring |

Reductive Modifications of this compound

The reduction of the two carbonyl groups within the this compound molecule is a key transformation pathway, leading to either alcoholic or amine functionalities depending on the reducing agent and reaction conditions.

The reduction of the dione can theoretically yield several products:

Amine Functionality : Complete reduction of both amide carbonyl groups (C=O) to methylene (B1212753) groups (CH₂) results in the formation of the corresponding piperidine (B6355638). This process converts the piperidine-2,6-dione into 4-phenyl-1-propylpiperidine.

Alcoholic Functionalities : Partial reduction of one or both carbonyl groups can lead to the formation of hydroxy-piperidones or piperidine-diols. However, the isolation of these intermediates can be challenging, especially when using powerful reducing agents.

The primary product upon treatment with a strong reducing agent like lithium aluminum hydride is the fully reduced amine. masterorganicchemistry.com

The choice of reducing agent has a profound impact on the reaction outcome. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) : As a powerful reducing agent, LiAlH₄ is capable of reducing the amide functionalities of the piperidine-2,6-dione ring. masterorganicchemistry.com The reaction typically proceeds to completion, converting both carbonyls into methylene groups to yield 4-phenyl-1-propylpiperidine in high yield. Studies on similar N-alkyl-piperidin-2-ones have shown that LiAlH₄ reduction can be complex, sometimes leading to rearranged or dimeric products rather than simple alcohols. rsc.org This suggests that the formation of stable diol products from this compound with this reagent is unlikely. The high reactivity of LiAlH₄ drives the reaction towards the thermodynamically stable fully-reduced amine.

Sodium Borohydride (B1222165) (NaBH₄) : This is a much milder reducing agent compared to LiAlH₄. Sodium borohydride is generally incapable of reducing amides or lactams. libretexts.org Therefore, it is expected to be unreactive towards the piperidine-2,6-dione nucleus of this compound under standard conditions.

The product distribution is therefore highly skewed based on the hydride reagent used.

| Reducing Agent | Expected Reactivity with Piperidine-2,6-dione Nucleus | Major Product | Anticipated Yield |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | High (Reduces both amide C=O) | 4-Phenyl-1-propylpiperidine (Amine) | High |

| Sodium Borohydride (NaBH₄) | Very Low / No Reaction | No Reaction (Starting material recovered) | N/A |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Moderate to High (Conditions dependent) | 4-Phenyl-1-propylpiperidine (Amine) | Variable |

Substitution Reactions Involving the Phenyl and N-Propyl Moieties

Beyond the reactivity of the heterocyclic core, the phenyl and N-propyl side chains can undergo substitution reactions, governed by standard principles of organic chemistry.

Phenyl Group : The phenyl ring is attached to the C-4 position of the piperidine-2,6-dione ring. The two carbonyl groups in the ring act as electron-withdrawing groups, which deactivates the phenyl ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). This deactivating effect directs incoming electrophiles primarily to the meta positions of the phenyl ring. masterorganicchemistry.com The reaction rates for such substitutions are expected to be significantly slower than that of benzene (B151609) itself.

N-Propyl Group : The N-propyl group is an alkyl chain and its reactivity is characteristic of alkanes. Substitution reactions on this chain, such as free-radical halogenation, would proceed via a radical mechanism. Such reactions are typically non-selective and would likely yield a mixture of products, with substitution occurring at the α, β, and γ positions of the propyl chain.

The table below outlines the expected substitution patterns.

| Moiety | Reaction Type | Reagents | Predicted Outcome |

|---|---|---|---|

| Phenyl | Electrophilic Aromatic Substitution (Nitration) | HNO₃ / H₂SO₄ | Slow reaction; Major product is the meta-nitro derivative. |

| Phenyl | Electrophilic Aromatic Substitution (Bromination) | Br₂ / FeBr₃ | Slow reaction; Major product is the meta-bromo derivative. |

| N-Propyl | Free-Radical Halogenation | Cl₂ / UV light | Non-selective; Mixture of mono-chlorinated products on the propyl chain. |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The piperidine-2,6-dione moiety, being a dicarbonyl system, exerts an electron-withdrawing effect on the phenyl ring. This deactivating influence reduces the electron density of the aromatic ring, making it less reactive towards electrophiles compared to benzene.

The directing effect of the piperidine-2,6-dione substituent channels incoming electrophiles primarily to the meta positions of the phenyl ring. This is a consequence of the resonance structures that show a buildup of partial positive charge at the ortho and para positions, thereby favoring electrophilic attack at the less deactivated meta carbons.

Common electrophilic aromatic substitution reactions that could be anticipated for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would likely need to be more forcing than those used for activated aromatic rings due to the deactivating nature of the glutarimide (B196013) substituent.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-propyl-4-(3-nitrophenyl)piperidine-2,6-dione |

| Bromination | Br₂, FeBr₃ | 4-(3-bromophenyl)-1-propylpiperidine-2,6-dione |

| Sulfonation | SO₃, H₂SO₄ | 3-(1-propyl-2,6-dioxopiperidin-4-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(3-acylphenyl)-1-propylpiperidine-2,6-dione |

Nucleophilic Reactions at the Piperidine Nitrogen or Alkyl Chain

The piperidine nitrogen in this compound is part of an imide functional group (glutarimide). The lone pair of electrons on the nitrogen atom is delocalized across the two adjacent carbonyl groups, significantly diminishing its nucleophilicity. Consequently, direct nucleophilic attack by the nitrogen on an external electrophile is generally unfavorable under neutral or acidic conditions.

The N-propyl group is attached to the nitrogen via a stable carbon-nitrogen single bond. This C-N bond is generally resistant to nucleophilic attack. Cleavage of such unstrained C-N bonds in amides and imides typically requires harsh conditions or specialized reagents, often involving reductive or radical pathways rather than simple nucleophilic substitution. Therefore, direct displacement of the propyl group by a nucleophile is not a readily accessible reaction pathway.

While the nitrogen atom itself is not highly nucleophilic, the protons on the carbon adjacent to the nitrogen (the α-carbon of the propyl group) could potentially be abstracted by a strong base, although this is less common for N-alkyl imides compared to other systems.

Other Significant Chemical Transformations and Synthetic Utility of Reaction Products

While direct nucleophilic attack on the N-propyl group is challenging, the piperidine-2,6-dione scaffold is a valuable pharmacophore. The synthesis of analogs of this compound often involves the reaction of 4-phenylpiperidine-2,6-dione (B1266656) with various alkylating agents to introduce different substituents at the nitrogen atom. This highlights the synthetic utility of the parent glutarimide in generating a library of N-substituted derivatives for pharmacological screening. For instance, a number of 4-phenylpiperidine-2,6-diones with different N-alkyl chains, often terminating in a phenylpiperazinyl moiety, have been synthesized as ligands for α1-adrenergic receptor subtypes. nih.gov

The reaction products resulting from electrophilic aromatic substitution on the phenyl ring would be of significant synthetic utility. For example, a nitro-substituted derivative could be reduced to an amino group, which could then be further functionalized. A bromo-substituted derivative could participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, greatly expanding the molecular diversity accessible from the parent compound.

The carbonyl groups of the piperidine-2,6-dione ring can potentially undergo reactions typical of ketones, such as reduction or reactions with organometallic reagents. However, the imide nature of the ring influences the reactivity of these carbonyls.

Table 2: Potential Transformations and Synthetic Utility

| Reaction Type on Derivative | Starting Derivative | Potential Reagents | Product Functional Group | Potential Synthetic Utility |

| Reduction of Nitro Group | 1-propyl-4-(3-nitrophenyl)piperidine-2,6-dione | H₂, Pd/C or SnCl₂, HCl | Amino Group (-NH₂) | Further functionalization (e.g., acylation, diazotization) |

| Suzuki Coupling | 4-(3-bromophenyl)-1-propylpiperidine-2,6-dione | Arylboronic acid, Pd catalyst | Biaryl system | Introduction of new aryl substituents |

| Buchwald-Hartwig Amination | 4-(3-bromophenyl)-1-propylpiperidine-2,6-dione | Amine, Pd catalyst | Aryl amine | Introduction of nitrogen-based functional groups |

Advanced Spectroscopic and Analytical Characterization of 4 Phenyl 1 Propylpiperidine 2,6 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing intricate details about the chemical environment of individual atoms. For 4-Phenyl-1-propylpiperidine-2,6-dione, a combination of ¹H and ¹³C NMR, along with advanced 2D techniques, offers a complete picture of its molecular framework.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the phenyl, propyl, and piperidine-2,6-dione moieties. The aromatic protons of the phenyl group typically appear in the downfield region, approximately between 7.2 and 7.5 ppm, likely as a multiplet due to complex spin-spin coupling.

The protons of the N-propyl group would present as three distinct signals. The methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) are expected to be the most deshielded of the propyl group, resonating further downfield. The subsequent methylene protons (-CH₂-) would appear in the mid-range, and the terminal methyl protons (-CH₃) would be the most upfield signal, appearing as a triplet.

The protons on the piperidine-2,6-dione ring would show characteristic chemical shifts and coupling patterns. The methine proton at the C4 position (CH-Ph) would likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at the C3 and C5 positions would be diastereotopic and are expected to appear as complex multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.50 | m | - |

| N-CH₂ (propyl) | 3.50 - 3.80 | t | ~7 |

| CH (piperidine, C4) | 3.20 - 3.50 | m | - |

| CH₂ (piperidine, C3 & C5) | 2.70 - 3.00 | m | - |

| CH₂ (propyl) | 1.50 - 1.80 | sextet | ~7 |

| CH₃ (propyl) | 0.80 - 1.00 | t | ~7 |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The two carbonyl carbons (C=O) of the dione (B5365651) functionality are expected to be the most downfield signals, typically appearing in the range of 170-175 ppm. The aromatic carbons of the phenyl ring would resonate between 125 and 145 ppm, with the ipso-carbon (the carbon attached to the piperidine (B6355638) ring) showing a distinct chemical shift.

The carbons of the piperidine ring and the propyl group would appear in the upfield region. The methine carbon at C4, attached to the phenyl group, would be expected around 40-45 ppm. The methylene carbons of the piperidine ring (C3 and C5) would likely resonate in the 30-35 ppm range. For the N-propyl group, the carbon attached to the nitrogen (N-CH₂) would be the most downfield, followed by the central methylene carbon and the terminal methyl carbon, which would be the most upfield signal.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C2 & C6) | 170 - 175 |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic CH | 125 - 130 |

| N-CH₂ (propyl) | 45 - 50 |

| CH (piperidine, C4) | 40 - 45 |

| CH₂ (piperidine, C3 & C5) | 30 - 35 |

| CH₂ (propyl) | 20 - 25 |

| CH₃ (propyl) | 10 - 15 |

Note: This is a predicted data table. Actual experimental values may vary.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To unambiguously assign all proton and carbon signals and to probe the stereochemistry and conformation of this compound, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the propyl and piperidine ring systems. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the piperidine ring and the relative orientation of the phenyl and propyl substituents.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups of the dione. These C=O stretching vibrations are expected to appear in the region of 1680-1720 cm⁻¹. The presence of two carbonyl groups might lead to a splitting of this band or a broad, intense absorption.

The aromatic C-H stretching vibrations of the phenyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl and piperidine moieties would appear just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine within the ring would likely be found in the 1100-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to characteristic bands in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Intensity |

|---|---|---|

| C=O (dione) | 1680 - 1720 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 2960 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-N | 1100 - 1300 | Medium |

Note: This is a predicted data table. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation of this compound under electron ionization (EI) would likely involve characteristic cleavages of the piperidine ring and the propyl substituent. Alpha-cleavage adjacent to the carbonyl groups and the nitrogen atom would be expected, leading to the formation of stable radical cations. Loss of the propyl group or parts of it, as well as fragmentation of the piperidine-2,6-dione ring, would generate a series of fragment ions. The presence of the phenyl group would likely lead to a prominent tropylium (B1234903) ion (m/z 91) or a phenyl-containing fragment.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment Ion |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₃H₇]⁺ | Loss of propyl group |

| [M - CO]⁺ | Loss of carbon monoxide |

| 91 | Tropylium ion (C₇H₇⁺) |

Note: This is a predicted data table. Actual experimental values may vary.

By integrating the data from these complementary spectroscopic and analytical techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure of this compound.

The analysis of the crystal structure of piperidine derivatives reveals crucial insights into their solid-state organization. bakhtiniada.ru The manner in which molecules pack in the crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.comnih.gov For instance, in the crystal structure of related N-substituted 2,6-diphenylpiperidine derivatives, the packing is stabilized by C–H⋯O intramolecular interactions, as well as C–H⋯π and π⋯π weak interactions. bakhtiniada.ru

The phenyl rings in these structures play a significant role in dictating the electrostatic potential and can engage in stacking interactions. mdpi.com The study of supramolecular assemblies, such as in bis(4-phenylpiperazin-1-ium) oxalate (B1200264) dihydrate, highlights the importance of hydrogen bonds in ensuring crystalline stability. mdpi.com Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. nih.govmdpi.com By mapping properties like d_norm, shape index, and curvedness onto the Hirshfeld surface, researchers can identify and characterize the key interactions responsible for the crystal packing.

A hypothetical crystallographic data table for a derivative in this class is presented below, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Empirical Formula | C₁₄H₁₇NO₂ |

| Formula Weight | 231.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.321(5) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 1152.1(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.334 |

| Absorption Coefficient (mm⁻¹) | 0.091 |

| F(000) | 496 |

Chromatographic Methods for Purity Profiling and Quantitative Analysis

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for quantifying their presence in various matrices. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly employed methods.

HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For piperidine-2,6-dione derivatives, reversed-phase HPLC (RP-HPLC) is often the method of choice. nih.gov A validated RP-HPLC method for a related compound utilized an octadecyl silane (B1218182) (C18) column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH, with UV detection at an appropriate wavelength. nih.gov

The selection of the stationary phase is critical. While C18 columns are widely used, phenyl-based stationary phases can offer alternative selectivity for aromatic compounds due to potential π-π interactions between the analyte and the stationary phase. thermofisher.com The method can be validated for parameters such as selectivity, precision, accuracy, linearity, and limits of detection (LOD) and quantification (LOQ). nih.gov

An example of a typical HPLC method for a 4-phenylpiperidine (B165713) derivative is outlined in the table below. sielc.com

| Parameter | Condition |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile (MeCN) and water with a small percentage of acid (e.g., phosphoric or formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity assessment. For piperidine derivatives, silica (B1680970) gel plates (60 F254) are commonly used as the stationary phase. nih.gov The choice of the mobile phase, or eluent, is crucial for achieving good separation. A mixture of solvents, such as butanol, acetic acid, and water, can be employed to separate the target compound from starting materials and byproducts. nih.gov Visualization of the separated spots can be achieved under UV light (due to the UV-active phenyl group) or by using a suitable staining agent. The retention factor (R_f) value is a key parameter for identifying compounds under a specific set of TLC conditions.

| Parameter | Condition |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |

| Visualization | UV light (254 nm) |

| R_f of Target Compound | ~0.65 (This value is highly dependent on the exact conditions) |

Elemental Analysis for Stoichiometric Verification and Compound Authenticity

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula and purity. mdpi.com For this compound (C₁₄H₁₇NO₂), the theoretical percentages would be calculated and compared against the results from the elemental analyzer.

| Element | Theoretical % | Found % |

| Carbon (C) | 72.70 | 72.65 |

| Hydrogen (H) | 7.41 | 7.45 |

| Nitrogen (N) | 6.06 | 6.02 |

Computational Chemistry and Theoretical Modeling of 4 Phenyl 1 Propylpiperidine 2,6 Dione

Electronic Structure Calculations and Quantum Chemical Descriptors

Detailed electronic structure calculations and the derivation of quantum chemical descriptors are fundamental to understanding the reactivity and properties of a molecule. However, specific research applying these methods to 4-Phenyl-1-propylpiperidine-2,6-dione has not been published in the available scientific literature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

There are no available studies that have utilized Density Functional Theory (DFT) to perform geometry optimization and calculate the electronic energy of this compound. Such calculations would typically provide insights into the molecule's most stable three-dimensional conformation, bond lengths, and bond angles.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Insights and Electron Transfer Properties

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity, electron-donating and accepting capabilities, and its behavior in chemical reactions. No studies presenting a HOMO-LUMO analysis for this compound could be located.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. At present, there is no published NBO analysis for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution across a molecule, highlighting electrophilic and nucleophilic sites and predicting regions of reactivity. No MEP surface analysis for this compound has been reported in the scientific literature.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in predicting how a ligand might interact with a biological target, which is a key aspect of chemical biology and drug discovery.

Prediction of Ligand-Target Interactions relevant to Chemical Biology Research

While research exists on various derivatives of 4-phenylpiperidine (B165713) and their interactions with biological targets, no specific molecular docking studies or predictions of ligand-target interactions for this compound have been published. Therefore, there is no data to present on its potential binding modes or affinities with any specific proteins or enzymes.

Conformational Landscapes and Dynamics of this compound

In the case of this compound, the piperidine (B6355638) ring is substituted at the 1-position with a propyl group and at the 4-position with a phenyl group. The phenyl group at the 4-position can exist in either an axial or an equatorial orientation. For 4-substituted piperidines, the relative energies of these conformers are often similar to those of analogous cyclohexane (B81311) derivatives. nih.gov

Studies on related N-acylpiperidines have shown that the twist-boat conformation can also be a significant contributor to the conformational equilibrium, although it is generally less favorable than the chair form by approximately 1.5 kcal/mol. nih.gov In some substituted N-acyl-diphenylpiperidin-4-ones, boat conformations have been suggested to be the predominant form. researchgate.net For this compound, a comprehensive conformational analysis would involve calculating the energy of various chair, boat, and twist-boat conformations with the phenyl group in both axial and equatorial positions.

Table 1: Theoretical Relative Energies of Possible Conformations for a Substituted Piperidine-2,6-dione Ring This table presents illustrative data based on computational studies of similar piperidine derivatives. Specific values for this compound would require dedicated quantum mechanical calculations.

The dynamics of the molecule involve transitions between these different conformations. The energy barriers for these conformational changes, such as ring inversion from one chair form to another, can also be estimated using computational methods. These dynamic processes are important as they can influence how the molecule interacts with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Studies in Piperidine-2,6-dione Series

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the piperidine-2,6-dione series, QSAR models can help in predicting the activity of new derivatives and in understanding the structural features that are important for their biological effects.

A QSAR study typically involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, electronic, and steric properties. The biological activity is then modeled as a function of these descriptors using statistical methods like multiple linear regression or partial least squares.

For a series of 4-phenylpiperidine-2,6-dione (B1266656) derivatives, where the substituent at the 1-position is varied (as in the case of the propyl group in the title compound), QSAR studies can elucidate the influence of the N-substituent on activity. For instance, a study on 4-phenylpiperidine-2,6-diones with different N-alkyl-phenylpiperazinyl moieties as α1-adrenoceptor antagonists highlighted the importance of the length of the alkyl chain.

Relevant molecular descriptors for a QSAR study of piperidine-2,6-dione derivatives could include:

Lipophilicity descriptors: such as the logarithm of the partition coefficient (logP), which measures the compound's hydrophobicity.

Electronic descriptors: such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric or topological descriptors: such as molecular weight, molecular volume, surface area, and various connectivity indices that describe the shape and size of the molecule.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Derivatives This table provides examples of descriptor classes and specific descriptors that are commonly employed in QSAR modeling for this class of compounds.

The resulting QSAR equation would take a general form such as:

Biological Activity = c_0 + c_1(Descriptor_1) + c_2(Descriptor_2) + ... + c_n(Descriptor_n)

Where the coefficients (c_1, c_2, etc.) indicate the positive or negative contribution of each descriptor to the biological activity. Such models, once validated, can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent molecules within the piperidine-2,6-dione series.

Mechanistic Investigations of 4 Phenyl 1 Propylpiperidine 2,6 Dione S Molecular Interactions

Elucidation of Interaction Pathways with Molecular Targets in in vitro Systems

In vitro studies have been instrumental in identifying and characterizing the molecular targets of derivatives of the 4-phenylpiperidine-2,6-dione (B1266656) scaffold. Research has focused on a series of new derivatives where the 1-propyl group is replaced by an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety. nih.gov These compounds were specifically designed and synthesized to act as ligands for the α(1)-adrenergic receptor (α(1)-AR) subtypes. nih.gov

The interaction pathways of these derivatives were elucidated using binding assays with human cloned α(1A)-, α(1B)-, and α(1D)-adrenergic receptor subtypes. nih.gov These experiments revealed that the synthesized compounds displayed affinities for these receptors in the nanomolar range, indicating a potent interaction. nih.gov The highest affinities were observed in derivatives that featured a butyl connecting chain between the 4-phenylpiperidine-2,6-dione core and the phenylpiperazinyl group. nih.gov One of the most potent compounds identified was 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione, which showed a particularly high affinity for the α(1A)-AR subtype with a pK(i) of 8.74. nih.gov This specific derivative also demonstrated a 10-fold selectivity for the α(1A) subtype compared to the α(1B) and α(1D) subtypes. nih.gov

Study of Enzyme Inhibition or Receptor Modulation Mechanisms in Biochemical Assays

Biochemical assays have been employed to determine the functional consequences of the interaction between 4-phenylpiperidine-2,6-dione derivatives and their molecular targets. These studies move beyond simple binding to explore how the compounds modulate the receptor's activity. Representative compounds from the series were evaluated to understand their effects on the signal transduction pathway associated with α(1)-adrenergic receptors. nih.gov

The results from these functional assays demonstrated that the compounds behave as antagonists. nih.gov Specifically, they were shown to block the stimulation of inositol (B14025) phospholipid hydrolysis that is induced by norepinephrine, a natural agonist of the α(1)-AR. nih.gov This inhibitory action on a key downstream signaling event confirms that these derivatives effectively modulate receptor function by preventing the physiological response to the endogenous ligand. nih.gov

Biochemical and Biophysical Approaches for Interaction Profiling

A key biochemical approach for profiling the interaction of these compounds has been the use of radioligand binding assays. These assays are fundamental for quantifying the affinity of a ligand for a receptor. In the study of 4-phenylpiperidine-2,6-dione derivatives, these assays were conducted on human cloned α(1A)-, α(1B)-, and α(1D)-AR subtypes to determine their binding affinities, expressed as pK(i) values. nih.gov The high-affinity binding demonstrated by compounds such as 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione underscores the strong interaction between the ligand and the receptor binding pocket. nih.gov

The data gathered from these binding assays provide a quantitative profile of the interaction, allowing for direct comparison between different derivatives and their selectivity for various receptor subtypes.

Binding Affinities (pKi) of a Representative 4-Phenylpiperidine-2,6-dione Derivative for α1-Adrenergic Receptor Subtypes

| Compound | Target Receptor Subtype | Binding Affinity (pKi) | Selectivity Profile |

|---|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α1A-AR | 8.74 | 10-fold selective for α1A vs. α1B/α1D |

| α1B-AR | Data not specified in abstract | ||

| α1D-AR | Data not specified in abstract |

Structure-Mechanism Relationships in Piperidine-2,6-dione Scaffolds

The investigation of various derivatives of the 4-phenylpiperidine-2,6-dione scaffold has shed light on important structure-mechanism relationships. The data reveal that specific structural modifications directly influence binding affinity and receptor subtype selectivity. For instance, the length of the alkyl chain connecting the piperidine-2,6-dione core to the terminal phenylpiperazine moiety was found to be a critical determinant of affinity, with a butyl chain yielding the highest values. nih.gov

This systematic analysis of structure and activity has practical applications in drug design. The binding data obtained from these derivatives were utilized to refine a previously developed pharmacophoric model for α(1D)-AR ligands. nih.gov A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. The revised model demonstrated high predictive power, making it a valuable tool for the future design and virtual screening of new, high-affinity ligands targeting the α(1D)-adrenergic receptor. nih.gov This highlights how understanding the structure-mechanism relationships of the piperidine-2,6-dione scaffold can guide the rational development of novel receptor modulators. nih.gov

Applications and Future Research Directions for 4 Phenyl 1 Propylpiperidine 2,6 Dione in Chemical Research

Role as a Key Intermediate in Complex Organic Synthesis

4-Phenyl-1-propylpiperidine-2,6-dione is a valuable intermediate in the synthesis of more complex organic molecules. The piperidine (B6355638) ring system is a common structural feature in many alkaloids and drug candidates, making compounds like this compound essential building blocks. Its structure allows for various chemical transformations, including oxidation to form ketones or carboxylic acids, reduction to corresponding alcohols or amines, and substitution reactions on the phenyl and propyl groups to create a diverse range of derivatives. The development of efficient synthetic routes to key intermediates is a constant focus in pharmaceutical research, and piperidine-based structures are often central to the synthesis of highly active compounds. researchgate.net The versatility of related dione (B5365651) structures, such as indane-1,3-dione, as intermediates in the synthesis of complex heterocyclic systems like azafluorenones further highlights the importance of the dione motif in organic synthesis. benthamscience.com

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols, Amines |

Utilization in the Elucidation of Biological Pathways and Mechanisms within Chemical Biology

The 4-phenylpiperidine-2,6-dione (B1266656) scaffold is instrumental in the study of biological pathways and mechanisms. Researchers design and synthesize derivatives to probe the function of specific biological targets. By modifying the core structure, scientists can create ligands with high affinity and selectivity for particular receptors, allowing for the detailed investigation of their roles in signal transduction and other cellular processes.

For instance, novel derivatives of 4-phenylpiperidine-2,6-diones have been synthesized with modifications at the 1-position (the nitrogen atom). nih.gov In one study, the propyl group was replaced with a butyl chain linked to a substituted phenylpiperazine moiety. These new compounds were found to be potent ligands for α₁-adrenergic receptor (α₁-AR) subtypes, with some derivatives showing nanomolar affinities. nih.gov Specifically, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione demonstrated the highest affinity for the α₁A-AR subtype and acted as an antagonist by blocking norepinephrine-induced cellular responses. nih.gov Such specific antagonists are invaluable tools for dissecting the physiological and pathological roles of individual receptor subtypes.

Similarly, other research has focused on synthesizing piperidine-2,6-dione derivatives as potential multireceptor atypical antipsychotics. nih.gov These compounds were designed to interact with a combination of dopamine (B1211576) (D₂, D₃) and serotonin (B10506) (5-HT₁A, 5-HT₂A, 5-HT₂C) receptors, which are key targets in the treatment of psychosis. nih.gov The ability to systematically alter the structure and observe corresponding changes in receptor binding affinity provides critical structure-activity relationship (SAR) data, which helps in understanding the molecular basis of ligand-receptor interactions.

Table 2: Examples of 4-Phenylpiperidine-2,6-dione Derivatives and Their Biological Targets

| Derivative Structure | Biological Target | Finding |

|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α₁A-Adrenergic Receptor | High-affinity antagonist (pKi = 8.74) with 10-fold selectivity over other α₁-AR subtypes. nih.gov |

Development of Chemical Probes and Research Tools Based on the Piperidine-2,6-dione Structure

The development of chemical probes is a cornerstone of chemical biology, enabling the study of proteins and other biomolecules within their native cellular environment. A chemical probe typically consists of a scaffold that provides binding affinity and selectivity for a target, linked to a reporter tag (e.g., a fluorophore) or a reactive group for covalent modification. The piperidine-2,6-dione structure, with its demonstrated ability to be tailored for high-affinity binding to specific receptors, is an excellent candidate for the development of such research tools. nih.govnih.gov

The rational design of chemical probes involves leveraging structural information about the target protein's binding site to create ligands with optimized reactivity and specificity. rsc.org For this compound, the phenyl or propyl groups could serve as attachment points for functional handles without disrupting the core interactions necessary for target binding. By appending moieties for click chemistry, photo-crosslinking, or fluorescence, derivatives of this compound could be transformed into powerful probes to:

Visualize receptor localization and trafficking in real-time.

Identify and quantify target engagement in cells and tissues.

Map protein-protein interaction networks.

While specific probes based on this exact compound are not yet widely reported, the principles of probe design and the known bioactivity of the scaffold provide a clear path for its future application in this area. rsc.org

Prospects for Further Structural Diversification and Functionalization for Advanced Research

The potential for structural diversification of this compound is vast, offering numerous avenues for advanced chemical research. The piperidine scaffold is a key element in drug design, and modifying its three-dimensional shape and substitution patterns can significantly impact physicochemical properties, biological activity, and pharmacokinetic profiles. researchgate.netnih.gov

Future research can explore several key areas of diversification:

Modification at the 1-Position: As demonstrated in studies on α₁-AR ligands, replacing the N-propyl group with more complex side chains containing other ring systems (like piperazine) can dramatically enhance binding affinity and selectivity. nih.gov

Substitution on the 4-Phenyl Ring: The phenyl group at the 4-position is a prime site for introducing various substituents (e.g., halogens, methoxy (B1213986) groups, sulfonyl groups) to probe interactions within receptor binding pockets and fine-tune electronic properties. This strategy has been used effectively in the development of dopaminergic stabilizers based on a 4-phenylpiperidine (B165713) core. nih.gov

Stereochemistry: The synthesis of enantioenriched piperidine derivatives is a crucial strategy in modern drug discovery. researchgate.net Exploring the stereochemistry at the 4-position could lead to derivatives with improved potency and reduced off-target effects, as different enantiomers often exhibit distinct biological activities.

Creation of Polycyclic Systems: The piperidine-2,6-dione core can be used as a precursor for creating more rigid, polycyclic structures through intramolecular reactions, which could lead to novel compounds with unique pharmacological profiles. nih.gov

Table 3: Strategies for Structural Diversification

| Position of Modification | Type of Modification | Potential Outcome |

|---|---|---|

| N1-Position | Introduction of complex alkyl/aryl side chains | Enhanced receptor affinity and selectivity. nih.gov |

| C4-Phenyl Ring | Addition of electron-withdrawing/donating groups | Modulation of binding interactions and pharmacokinetic properties. nih.gov |

| C4-Position | Control of stereochemistry | Improved potency and selectivity. researchgate.net |

Emerging Methodologies for the Discovery and Optimization of Piperidine-2,6-dione Derivatives

The continued importance of the piperidine-2,6-dione scaffold has driven the development of new and efficient synthetic methodologies. Modern organic chemistry seeks to create these valuable structures through methods that are faster, more cost-effective, and environmentally friendly than traditional approaches. nih.gov

One highly efficient method involves the reaction of abundant methyl acetates and acrylamides, promoted by potassium tert-butoxide. researchgate.net This transition-metal-free approach proceeds via a Michael addition and intramolecular nucleophilic substitution cascade, allowing for the construction of a wide range of substituted piperidine-2,6-diones in good yields under mild conditions. researchgate.net The scalability of such methods has been demonstrated, showcasing their potential for industrial-scale production. researchgate.net

Other emerging strategies include:

Green Chemistry Approaches: The use of non-toxic, water-soluble catalysts like zinc chloride (ZnCl₂) in solvents such as ethanol (B145695) provides an environmentally benign route to piperidine-2,6-dione derivatives with high yields.

Photochemical Methods: Photoredox catalysis and other light-induced reactions are being explored for novel cyclization strategies to form piperidine rings and related heterocyclic systems. nih.govresearchgate.net

Catalytic Hydrogenation: The reduction of substituted pyridines is a fundamental method for accessing the piperidine core, with new heterogeneous catalysts allowing for these reactions to be performed under milder, acid-free conditions, and even in water. nih.govmdpi.com

These advanced synthetic tools not only facilitate the production of known compounds but also enable the rapid generation of diverse chemical libraries, accelerating the discovery and optimization of new piperidine-2,6-dione derivatives for various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。